![molecular formula C19H23N3O B2955244 3-甲基-N-[4-(4-甲基哌嗪-1-基)苯基]苯甲酰胺 CAS No. 303150-75-6](/img/structure/B2955244.png)

3-甲基-N-[4-(4-甲基哌嗪-1-基)苯基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

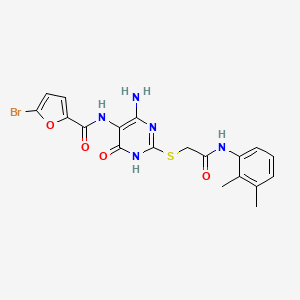

This compound is a PDGF receptor tyrosine kinase inhibitor . It has been structurally characterized only in the form of its piperazin-1-ium salt . It can be used in the treatment of angiotensin II-induced diseases .

Synthesis Analysis

New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine .Molecular Structure Analysis

The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . Only N4 amine and N5 amide nitrogen atoms are protonated .Chemical Reactions Analysis

The compound has been involved in reactions of 1-methylpiperazine .Physical And Chemical Properties Analysis

The compound has a molecular formula of C28H29N7O and an average mass of 479.576 Da .科学研究应用

Treatment of Chronic Myelogenic Leukemia

Imatinib: , commercially known as Gleevec, is the first therapeutic agent to treat chronic myelogenic leukemia (CML). It specifically binds to the inactive Abelson tyrosine kinase domain characteristic of the BCR-ABL gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . The compound’s ability to inhibit tyrosine kinases makes it a cornerstone in the treatment of CML.

Structural Characterization and Crystallography

The compound has been structurally characterized in various salt forms, such as mesylate, picrate, citrate, fumarate, or malonate. The crystal structure of the freebase form of Imatinib, which is closely related to 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide, has been determined. It forms infinite H-bonded chains through its amide, amine, and pyrimidine groups, which is significant for understanding its interaction with biological targets .

Understanding Molecular Conformations

Imatinib exhibits flexibility in its molecular structure, realizing two main conformations in crystals: an extended conformation with the pyridylpyrimidine moiety in trans position and a folded conformation with the pyridylpyrimidine moiety in cis position. This flexibility is crucial for its binding to the tyrosine kinase domain .

Analysis of Intermolecular Interactions

Studies have shown that π…π stacking is more typical for the folded conformation of Imatinib, while the contribution of hydrophilic interactions does not affect molecular conformation. This analysis is vital for designing molecules with optimized interactions for therapeutic purposes .

Pharmaceutical Ingredient Development

As an active pharmaceutical ingredient (API), 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide can be used in the development of new drugs. Its properties as an API are essential for creating effective formulations for treating various diseases .

Novel Crystalline Forms and Drug Delivery

The exploration of novel crystalline forms of related compounds can lead to the development of new pharmaceutical compositions and methods for their preparation and use. These advancements can improve drug delivery, stability, and efficacy .

作用机制

Target of Action

The primary target of 3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and survival .

Mode of Action

The compound acts as a tyrosine kinase inhibitor . It binds to the inactive Abelson tyrosine kinase domain, which is characteristic of the PDGF receptor . This binding is facilitated by numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Biochemical Pathways

The inhibition of the PDGF receptor tyrosine kinase disrupts several downstream signaling pathways. This disruption can lead to the inhibition of cell proliferation and survival, thereby potentially treating diseases mediated by angiotensin II .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and survival, as a result of its interaction with the PDGF receptor tyrosine kinase . This can lead to the treatment of diseases mediated by angiotensin II .

属性

IUPAC Name |

3-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c1-15-4-3-5-16(14-15)19(23)20-17-6-8-18(9-7-17)22-12-10-21(2)11-13-22/h3-9,14H,10-13H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTJEXFSCKKESP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl 3-[(4-chloroanilino)carbonyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2955161.png)

![1-(4-((1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2955162.png)

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2955164.png)

![2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2955169.png)

![5-ethyl-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2955173.png)

![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2955175.png)